Cas no 36191-03-4 (4'-Me ether,7-O-beta-D-glucopyranoside)

The compound 4'-Me ether,7-O-beta-D-glucopyranoside is a glycosylated derivative featuring a methyl ether group at the 4'-position and a beta-D-glucopyranoside moiety at the 7-position. This structure enhances its solubility in aqueous environments while maintaining stability, making it suitable for biochemical and pharmacological applications. The glycosylation at the 7-position improves bioavailability and metabolic resistance, which is advantageous for drug delivery systems. The 4'-methyl ether modification can influence binding affinity and selectivity in receptor interactions. This compound is valuable in research involving flavonoid derivatives, enzymatic studies, and the development of glycoside-based therapeutics. Its well-defined structure ensures reproducibility in experimental settings.
4'-Me ether,7-O-beta-D-glucopyranoside structure
36191-03-4 structure
Product name:4'-Me ether,7-O-beta-D-glucopyranoside
CAS No:36191-03-4
MF:C22H22O11
MW:462.403
CID:2021065
PubChem ID:16202157

4'-Me ether,7-O-beta-D-glucopyranoside Chemical and Physical Properties

Names and Identifiers

    • 4'-Me ether,7-O-beta-D-glucopyranoside
    • Pratensein 7-O-glucopyranoside
    • Pratensein-7-O-beta-D-glucopyranoside
    • HY-N7957
    • 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
    • Pratensein-7-O-??-D-glucopyranoside
    • E88948
    • XP161636
    • A-D-glucopyranoside
    • CS-0138884
    • 36191-03-4
    • Pratensein-7-O-
    • DTXSID401297719
    • FS-7220
    • AKOS040760646
    • DA-57025
    • 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one
    • Pratensein-7-O-I(2)-D-glucopyranoside
    • MSK180444
    • Pratensein-7-O-?-D-glucoside;7-(?-D-Glucopyranosyloxy)-5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one
    • Inchi: InChI=1S/C22H22O11/c1-30-14-3-2-9(4-12(14)24)11-8-31-15-6-10(5-13(25)17(15)18(11)26)32-22-21(29)20(28)19(27)16(7-23)33-22/h2-6,8,16,19-25,27-29H,7H2,1H3
    • InChI Key: FGAAKLDKKBMYCB-UHFFFAOYSA-N
    • SMILES: COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Computed Properties

  • Exact Mass: 462.11621151g/mol
  • Monoisotopic Mass: 462.11621151g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 729
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 175Ų

Experimental Properties

  • Color/Form: Powder

4'-Me ether,7-O-beta-D-glucopyranoside Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2099-5 mg
Pratensein 7-O-glucopyranoside
36191-03-4
5mg
¥3864.00 2022-04-26
TargetMol Chemicals
TN2099-5mg
Pratensein-7-O-β-D-glucopyranoside
36191-03-4
5mg
¥ 2660 2024-07-19
1PlusChem
1P01DDVO-5mg
Pratensein7-O-glucopyranoside
36191-03-4
5mg
$433.00 2024-05-04
A2B Chem LLC
AX03332-10mg
Pratensein7-O-glucopyranoside
36191-03-4 ≥98%
10mg
$510.00 2024-04-20
A2B Chem LLC
AX03332-5mg
Pratensein7-O-glucopyranoside
36191-03-4
5mg
$477.00 2024-04-20
TargetMol Chemicals
TN2099-5 mg
Pratensein-7-O-β-D-glucopyranoside
36191-03-4 98%
5mg
¥ 2,660 2023-07-10
TargetMol Chemicals
TN2099-1 ml * 10 mm
Pratensein-7-O-β-D-glucopyranoside
36191-03-4
1 ml * 10 mm
¥ 2760 2024-07-19
Aaron
AR01DE40-10mg
Pratensein7-O-glucopyranoside
36191-03-4 98%
10mg
$407.00 2025-02-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P92930-5mg
4'-Me ether,7-O-beta-D-glucopyranoside
36191-03-4
5mg
¥3498.0 2021-09-08
TargetMol Chemicals
TN2099-1 mL * 10 mM (in DMSO)
Pratensein-7-O-β-D-glucopyranoside
36191-03-4 98%
1 mL * 10 mM (in DMSO)
¥ 2760 2023-09-15

4'-Me ether,7-O-beta-D-glucopyranoside Related Literature

Additional information on 4'-Me ether,7-O-beta-D-glucopyranoside

4'-Me Ether,7-O-Beta-D-Glucopyranoside: A Comprehensive Overview

4'-Me ether,7-O-beta-D-glucopyranoside, also known by its CAS number CAS No 36191-03-4, is a bioactive compound that has garnered significant attention in the fields of pharmacology, plant chemistry, and natural product research. This compound is a glycoside, characterized by the presence of a sugar moiety (beta-D-glucopyranosyl) attached to a phenolic structure. The compound's unique structure and biological properties make it a subject of interest for researchers exploring its potential applications in medicine and biotechnology.

The chemical structure of 4'-Me ether,7-O-beta-D-glucopyranoside comprises a phenylpropanoid backbone with a methoxy group at the 4' position and a beta-D-glucopyranosyl group at the 7 position. This configuration contributes to its antioxidant, anti-inflammatory, and potential anticancer activities. Recent studies have highlighted its ability to modulate cellular signaling pathways, making it a promising candidate for drug development.

Research into the biological activities of CAS No 36191-03-4 has revealed its potent antioxidant properties. In vitro assays have demonstrated its capacity to scavenge free radicals, particularly in models simulating oxidative stress conditions. This property is attributed to the electron-donating effects of the methoxy group and the hydroxyl groups present in the phenolic ring. Furthermore, the compound has shown significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

In terms of pharmacokinetics, studies have indicated that 4'-Me ether,7-O-beta-D-glucopyranoside exhibits moderate bioavailability when administered orally. Its absorption is facilitated by the presence of the sugar moiety, which enhances solubility and stability in physiological conditions. However, further research is required to optimize its delivery mechanisms for therapeutic applications.

The compound's anticancer potential has been explored in recent clinical studies. It has been found to induce apoptosis in various cancer cell lines by targeting key oncogenic pathways such as PI3K/Akt and MAPK/ERK. Additionally, it has shown synergistic effects when combined with conventional chemotherapeutic agents, suggesting its potential as an adjuvant therapy in cancer treatment.

CAS No 36191-03-4 is primarily isolated from various plant species, including members of the Rosaceae family. Advances in extraction techniques have improved the yield and purity of this compound, making it more accessible for large-scale production. Researchers are also exploring synthetic routes to produce this compound cost-effectively while maintaining its bioactivity.

In conclusion, 4'-Me ether,7-O-beta-D-glucopyranoside (CAS No 36191-03-4) represents a valuable natural product with diverse biological activities. Its antioxidant, anti-inflammatory, and anticancer properties make it a compelling candidate for drug discovery and development. As research continues to uncover its mechanisms of action and therapeutic potential, this compound holds promise for addressing various health challenges in the near future.

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:36191-03-4)Pratensein 7-O-glucopyranoside
TBW00975
Purity:>98%
Quantity:5mg,10mg ,20mg ,50mg ,100mg,or customized
Price ($):Inquiry